7-benzyl-1,3-dimethyl-8-((2-(piperidin-1-yl)ethyl)thio)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-benzyl-1,3-dimethyl-8-((2-(piperidin-1-yl)ethyl)thio)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with benzyl, dimethyl, and piperidinyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-1,3-dimethyl-8-((2-(piperidin-1-yl)ethyl)thio)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the benzyl, dimethyl, and piperidinyl groups through various substitution reactions. Common reagents used in these steps include alkyl halides, thiols, and amines, under conditions such as refluxing in organic solvents and the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-1,3-dimethyl-8-((2-(piperidin-1-yl)ethyl)thio)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, thiols, and amines in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
7-benzyl-1,3-dimethyl-8-((2-(piperidin-1-yl)ethyl)thio)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-benzyl-1,3-dimethyl-8-((2-(piperidin-1-yl)ethyl)thio)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in various physiological processes.
Uniqueness
7-benzyl-1,3-dimethyl-8-((2-(piperidin-1-yl)ethyl)thio)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other purine derivatives
Biological Activity
7-benzyl-1,3-dimethyl-8-((2-(piperidin-1-yl)ethyl)thio)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a piperidine moiety, which is known for its pharmacological significance. This article aims to explore the biological activity of this compound by reviewing diverse studies and data.
Chemical Structure and Properties
The molecular formula of this compound is C18H23N6O2, with a molecular weight of approximately 355.41 g/mol. The chemical structure can be represented as follows:
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antibacterial Activity
Studies have indicated that compounds with similar piperidine structures exhibit moderate to strong antibacterial properties. For instance, derivatives containing piperidine are often evaluated against various bacterial strains, including Salmonella typhi and Bacillus subtilis, showing promising results in terms of inhibition .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. It is particularly noted for its inhibitory effects on acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases like Alzheimer's. Compounds structurally related to this compound have shown significant AChE inhibition with IC50 values indicating strong activity .
Cytotoxicity and Cancer Research
Recent studies have explored the cytotoxic effects of purine derivatives on cancer cell lines. For example, compounds similar to this purine derivative have been tested against various cancer cell lines (e.g., A549, MDA-MB-231), demonstrating IC50 values ranging from 0.29 to 1.48 μM, suggesting potential as anticancer agents . The mechanism often involves interference with tubulin polymerization, which is critical for cell division.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antibacterial Screening :
- Enzyme Inhibition Studies :
- Cytotoxicity Assessments :
Data Table: Biological Activities Summary
Activity Type | Tested Strains/Cells | IC50 Values | Comments |
---|---|---|---|
Antibacterial | Salmonella typhi, Bacillus subtilis | Moderate to Strong | Effective against gram-negative bacteria |
Enzyme Inhibition | Acetylcholinesterase | Strong (exact values vary) | Potential for neurodegenerative disease treatment |
Cytotoxicity | A549, MDA-MB-231 | 0.29 - 1.48 μM | Effective against cancer cell lines |
Properties
IUPAC Name |
7-benzyl-1,3-dimethyl-8-(2-piperidin-1-ylethylsulfanyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S/c1-23-18-17(19(27)24(2)21(23)28)26(15-16-9-5-3-6-10-16)20(22-18)29-14-13-25-11-7-4-8-12-25/h3,5-6,9-10H,4,7-8,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPSOPZZXIOVGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCN3CCCCC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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